molecular formula C₁₂H₁₁NO₂ B1147348 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 134107-65-6

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No. B1147348
M. Wt: 201.22
InChI Key:
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Description

Synthesis Analysis

The synthesis of related oxazoline derivatives, such as 4-Phenyl-3-oxazolin-5-ones, involves the irradiation of 3-phenyl-2H-azirines, leading to the formation of reactive intermediates that can be trapped by carbon dioxide to yield oxazolines. This process underscores the versatility of phenyl-substituted azirines in synthesizing oxazoline and oxazolone derivatives through photochemical reactions (Gakis et al., 1976). Moreover, the introduction of various substituents and functional groups into the oxazoline ring has been explored, demonstrating the compound's adaptability in synthesis strategies (Misra & Ila, 2010).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the molecular structure of related compounds, revealing intricate details about their configuration and conformation. For instance, the crystal structure analysis of similar bicyclic lactams shows the presence of weak intermolecular interactions that influence the packing and stability of these molecules (Zhang, Pan, & Xia, 2015).

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : The compound "(S)-5-Hexyl-1-[(S)-2-hydroxy-1-phenylethyl]-4-methoxy-1H-pyrrol-2(5H)-one", closely related to the queried chemical, was synthesized using a reaction involving a similar dihydropyrrolo[2,1-b]oxazol-5(7aH)-one derivative. This study focuses on the molecular structure and hydrogen-bonding interactions (Jian-Feng Zheng, Li-Jiao Jiang, & Jian-Nan Guo, 2009).

  • Cycloaddition Reactions : Research on the cycloaddition reactions of thiazolo[3,4-c]oxazol-4-ium-1-olates, which share structural similarities with the queried compound, highlights the synthesis of new chiral pyrrolo[1,2-c]thiazoles. These findings are relevant to the development of novel compounds with potential biological activities (T. P. Melo et al., 2002).

  • Noncatalytic Annulation : A study involving the reaction of 3,3-Dimethyl-2-phenyl-3H-pyrrole with 4-hydroxy-4-methylpent-2-ynenitrile resulted in a compound structurally related to the queried chemical. This research demonstrates the versatility of such compounds in organic synthesis (L. Oparina et al., 2018).

  • Antioxidant Properties : A study on oxazole-5(4H)-one derivatives, which have structural similarities with the queried compound, investigated their antioxidant properties. This research contributes to the understanding of the pharmacological potential of such compounds (C. Kuş et al., 2017).

  • Anti-protozoal Activity : Compounds containing oxadiazole and triazole, similar to the queried compound, were synthesized and evaluated for anti-protozoal activity. This suggests potential medicinal applications for compounds in this chemical class (Y. Dürüst et al., 2012).

  • Synthesis and Anticancer Activity : Novel oxazole derivatives were synthesized and screened for their anticancer activities, illustrating the biomedical relevance of this class of compounds (Xinhua Liu et al., 2009).

  • Versatile Template for Synthesis : The compound "4-Bis(methylthio)methylene-2-phenyloxazol-5-one" was used as a template for synthesizing various oxazoles, demonstrating the versatility of oxazole-based compounds in synthetic chemistry (N. Misra & H. Ila, 2010).

Safety And Hazards

The safety and hazards associated with “3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one” are not well-documented. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAPIMIROZBAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one

Citations

For This Compound
1
Citations
S Hati, SM Madurkar, C Bathula, C Thulluri… - European Journal of …, 2015 - Elsevier
Herein we have reported design, synthesis and in vitro biological evaluation of a library of bicyclic lactams that led to the discovery of compounds 6 and 7 as a novel class of α-…
Number of citations: 36 www.sciencedirect.com

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